molecular formula C16H8BrFN2O4 B4728123 4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4728123
M. Wt: 391.15 g/mol
InChI Key: KWGALQFLWAFWKX-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it suitable for use in a variety of research applications. In

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have potent anti-cancer properties, as well as anti-inflammatory and antioxidant effects. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer properties. This makes it a promising compound for use in cancer research and drug development. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for use in scientific research.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic at high doses, which may limit its use in certain applications. Additionally, this compound may have off-target effects, which may complicate its use in some experiments.

Future Directions

There are many potential future directions for research on 4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One promising area of research is in the development of new cancer therapies based on this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Scientific Research Applications

4-(4-bromo-3-nitrobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer properties, and it has been studied extensively as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrFN2O4/c17-12-6-1-9(8-14(12)20(22)23)7-13-16(21)24-15(19-13)10-2-4-11(18)5-3-10/h1-8H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGALQFLWAFWKX-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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